AM-0687 Demonstrates Superior Biochemical Potency and Isoform Selectivity Versus Idelalisib and AM-1430
In biochemical assays, AM-0687 inhibits PI3Kδ with an IC50 of 2.9 nM, which is approximately 6.5-fold more potent than idelalisib (IC50 = 19 nM) and approximately 1.6-fold more potent than the closely related analog AM-1430 (IC50 = 4.6 nM) [1][2]. Critically, AM-0687 exhibits the highest isoform selectivity among these comparators: the ratio of PI3Kα IC50 to PI3Kδ IC50 is >6,000-fold for AM-0687 (17,600 nM vs. 2.9 nM), compared to approximately 450-fold for idelalisib (8,600 nM vs. 19 nM) and approximately 3,100-fold for AM-1430 (14,180 nM vs. 4.6 nM) [1][2].
| Evidence Dimension | Biochemical inhibition potency (PI3Kδ IC50) and isoform selectivity (PI3Kα IC50 / PI3Kδ IC50 ratio) |
|---|---|
| Target Compound Data | PI3Kδ IC50 = 2.9 nM; PI3Kα IC50 = 17,600 nM; PI3Kβ IC50 = 2,840 nM; PI3Kγ IC50 = 3,530 nM |
| Comparator Or Baseline | Idelalisib: PI3Kδ IC50 = 19 nM; PI3Kα IC50 = 8,600 nM. AM-1430: PI3Kδ IC50 = 4.6 nM; PI3Kα IC50 = 14,180 nM |
| Quantified Difference | AM-0687 is 6.5-fold more potent against PI3Kδ than idelalisib and 1.6-fold more potent than AM-1430. Selectivity (PI3Kα/PI3Kδ) is >6,000-fold for AM-0687 vs. ~450-fold for idelalisib and ~3,100-fold for AM-1430 |
| Conditions | Biochemical kinase activity assay using recombinant PI3K isoforms at ATP concentrations approximating Km |
Why This Matters
Higher biochemical potency reduces the effective concentration required for target engagement, while superior isoform selectivity minimizes confounding off-target effects in PI3K pathway studies.
- [1] Gonzalez-Lopez de Turiso F, et al. Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430). J Med Chem. 2016 Aug 11;59(15):7252-67. View Source
- [2] Yang Q, et al. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clin Cancer Res. 2015;21(7):1537-42. View Source
